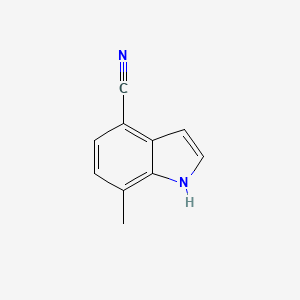
7-methyl-1H-indole-4-carbonitrile
Descripción general
Descripción
7-Methyl-1H-indole-4-carbonitrile, also known as 7-methyl-indol-4-yl-carbonitrile, is an organic molecule with a molecular formula of C7H6N2. It is a colorless solid that is soluble in organic solvents and has a melting point of 122-124°C. 7-Methyl-1H-indole-4-carbonitrile is used in a variety of scientific research applications, including synthesis, biochemical and physiological studies, and lab experiments.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Compounds related to 7-methyl-1H-indole-4-carbonitrile have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For instance, a novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles showed significant cytotoxicity against human breast carcinoma MCF-7 cell line, suggesting their potential in cancer treatment (Bhale et al., 2022).
Synthesis and Structural Analysis
- The compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile, closely related to 7-methyl-1H-indole-4-carbonitrile, has been synthesized and structurally analyzed. The study focuses on the geometric arrangement of its molecular components, which is critical in understanding its chemical behavior (Ge et al., 2011).
Inhibitory Activities
- Some derivatives of 7-methyl-1H-indole-4-carbonitrile have been found to exhibit inhibitory activities against certain enzymes and biological processes. For example, a compound named 3-Phenyl-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]indole-2-carbonitrile showed potent inhibition of bovine prostaglandin synthetase and platelet aggregation, indicating its potential use in medical applications (Fahrenholtz et al., 1979).
Synthesis Methods
- Several methods have been developed to synthesize derivatives of 7-methyl-1H-indole-4-carbonitrile, which are important for various applications. For instance, a method for the synthesis of 4-Hydroxy-1H-indole-2-carbonitrile via vinylnitrene cyclization has been reported, highlighting the diversity of synthetic routes available (Adams et al., 1991).
Binding Properties
- The binding properties of compounds structurally similar to 7-methyl-1H-indole-4-carbonitrile have been studied. For example, the Pharmacological Analysis and Structure Determination of 7-Methylcyanopindolol–Bound β1-Adrenergic Receptor revealed insights into how small structural changes in these compounds can dramatically alter their binding affinities and efficacy (Sato et al., 2015).
Diverse Chemical Reactions
- Compounds related to 7-methyl-1H-indole-4-carbonitrile participate in a variety of chemical reactions, leading to the formation of new compounds with potential applications. For example, a one-pot three-component domino protocol has been used for the synthesis of novel 4H-pyrans containing 2-(1H-indol-3-yl) groups, demonstrating the versatility of these compounds in chemical synthesis (Sivakumar et al., 2013).
Propiedades
IUPAC Name |
7-methyl-1H-indole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVBXVXTGRSNLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indole-4-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

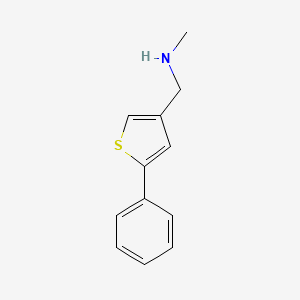
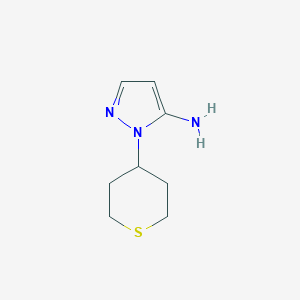
![3-chloro-N-[3-(morpholin-4-yl)propyl]pyrazin-2-amine](/img/structure/B1464549.png)
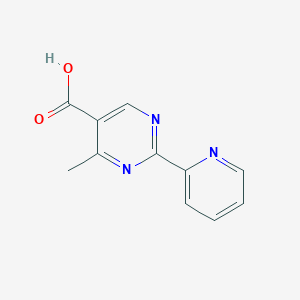
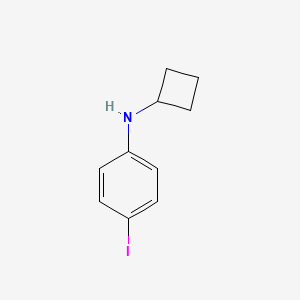
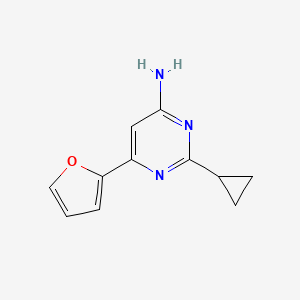
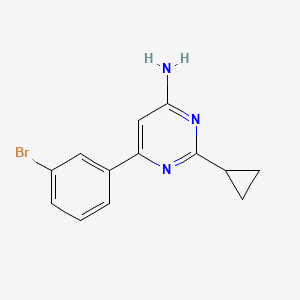
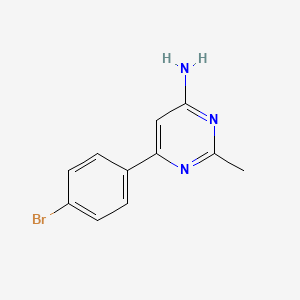
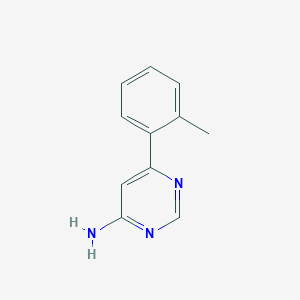
![3-[(2-Methoxyphenyl)methoxy]-2-methylaniline](/img/structure/B1464560.png)
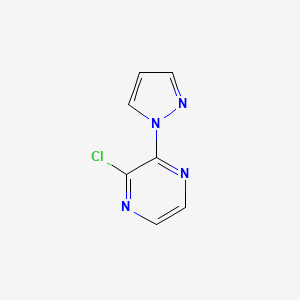
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]ethan-1-ol](/img/structure/B1464566.png)
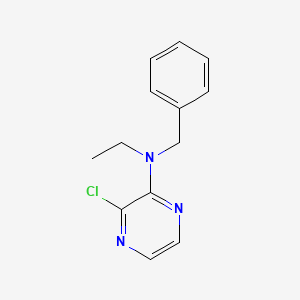
![N-[(4-bromothiophen-2-yl)methyl]-N-methyloxan-4-amine](/img/structure/B1464569.png)